molecular formula C21H14ClN3 B2608711 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine CAS No. 1472062-94-4

2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

Cat. No. B2608711
CAS RN: 1472062-94-4
M. Wt: 343.81
InChI Key: JKHCVYDYGWHIFJ-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine (2-BPT) is a novel chemical compound with potential applications in a variety of scientific research areas. It is known to exhibit a range of biochemical and physiological effects, and is of interest to researchers due to its ability to interact with a variety of different molecules.

Scientific Research Applications

Synthesis and Functionalization

  • Synthesis of Terminal Alkyne-functionalized Triazine : A study by Courme et al. (2008) explored the synthesis of triazine derivatives using Sonogashira coupling, highlighting the potential for cell signaling inhibition (Courme et al., 2008).

Electronics and Optoelectronics

  • Electron Transport Materials for OLEDs : Research by Chen et al. (2009) demonstrated the use of 1,3,5-triazine derivatives as electron transport-type host materials in green phosphorescent OLEDs, enhancing device efficiency (Chen et al., 2009).
  • Improving OLED Performance : Matsushima et al. (2010) investigated triazine compounds as electron-transport layers in OLEDs, leading to improved driving voltages and device stability (Matsushima et al., 2010).

Pharmaceutical and Biomedical Applications

  • Antimicrobial Agents : Sareen et al. (2006) synthesized triazine derivatives showing antimicrobial activity, demonstrating their potential in combating microbial infections (Sareen et al., 2006).

Materials Science

  • Aromatic Polyamides with Triazine Moieties : Yu et al. (2012) described the synthesis of phenyl-1,3,5-triazine functional aromatic polyamides, showcasing their solubility and thermal stability, making them suitable for high-performance materials (Yu et al., 2012).

Chemical Synthesis and Modification

  • One-Pot Synthesis Method : Dolzhenko et al. (2021) developed a new method for synthesizing 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, highlighting a fast and efficient synthesis approach (Dolzhenko et al., 2021).
  • Inhibitors of Soluble Epoxide Hydrolase : Thalji et al. (2013) identified triazine derivatives as inhibitors of soluble epoxide hydrolase, essential for biological potency and selectivity (Thalji et al., 2013).

Crystal Engineering

  • Hexagonal Host Frameworks : Saha et al. (2005) examined the crystal structures of aryltriazines, providing insights into their potential in crystal engineering and host-guest chemistry (Saha et al., 2005).

Corrosion Inhibition

  • Corrosion Inhibitors for N80 Steel : Yadav et al. (2015) explored triazine derivatives as corrosion inhibitors for N80 steel in acidic media, demonstrating their potential in industrial applications (Yadav et al., 2015).

Potential SARS-CoV-2 Treatment

  • SARS-CoV-2 Agent : Eno et al. (2022) synthesized and evaluated a triazine derivative as a potential agent against SARS-CoV-2, showing promise for treatment development (Eno et al., 2022).

Mechanism of Action

properties

IUPAC Name

2-chloro-4-phenyl-6-(4-phenylphenyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3/c22-21-24-19(17-9-5-2-6-10-17)23-20(25-21)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHCVYDYGWHIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1472062-94-4
Record name 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine
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